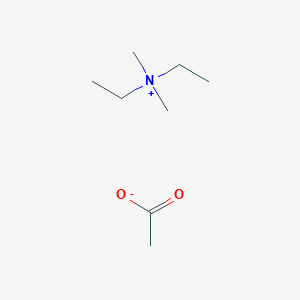

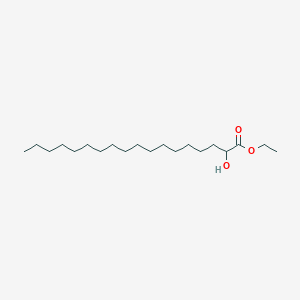

![molecular formula C15H28N2O3 B14270981 (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)

(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Levobupivacaine is a local anesthetic used for regional anesthesia and pain management.

- It belongs to the amide class of local anesthetics.

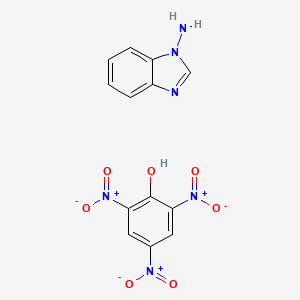

- Its chemical structure consists of a piperidine ring, an amide group, and a long aliphatic chain.

- The (2S)-stereoisomer is responsible for its pharmacological activity.

Preparation Methods

- Levobupivacaine can be synthesized via several routes, including resolution of racemic bupivacaine or direct asymmetric synthesis.

- One common method involves resolving racemic bupivacaine using chiral acids or bases.

- Industrial production typically employs efficient synthetic processes to obtain high yields.

Chemical Reactions Analysis

- Levobupivacaine undergoes various reactions:

Amide Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.

Oxidation: Oxidation of the piperidine ring or the aliphatic chain.

Reduction: Reduction of the carbonyl group.

- Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).

- Major products include hydrolyzed or reduced derivatives.

Scientific Research Applications

Anesthesia: Levobupivacaine provides long-lasting anesthesia for surgical procedures.

Pain Management: Used in epidural and peripheral nerve blocks.

Labor and Delivery: Provides pain relief during childbirth.

Research: Investigated for its potential in cancer therapy and wound healing.

Mechanism of Action

- Levobupivacaine blocks voltage-gated sodium channels in nerve fibers.

- By inhibiting sodium influx, it prevents nerve depolarization and subsequent action potential propagation.

- This leads to reversible sensory and motor blockade.

Comparison with Similar Compounds

Bupivacaine: Racemic mixture; similar structure but less selective for sodium channels.

Ropivacaine: Another enantiomer; less cardiotoxic than bupivacaine.

Lidocaine: Different class (amide); shorter duration of action.

Properties

Molecular Formula |

C15H28N2O3 |

|---|---|

Molecular Weight |

284.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C15H28N2O3/c1-10-7-6-8-11(2)17(10)14(20)16-12(13(18)19)9-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,20)(H,18,19)/t10-,11+,12-/m0/s1 |

InChI Key |

AVLRRLRCYZTMLR-TUAOUCFPSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)O)C |

Canonical SMILES |

CC1CCCC(N1C(=O)NC(CC(C)(C)C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

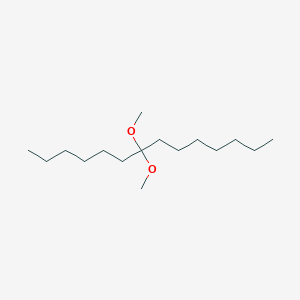

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)

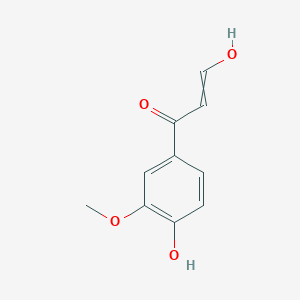

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)

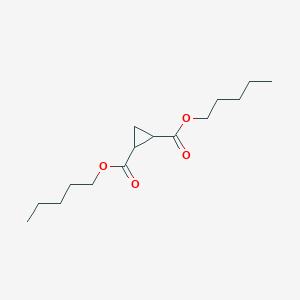

![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)

![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)